1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea
Brand Name: Vulcanchem
CAS No.: 1421526-10-4
VCID: VC11899689
InChI: InChI=1S/C16H18N4O4/c1-11-8-15(21)20(10-18-11)5-4-17-16(22)19-12-2-3-13-14(9-12)24-7-6-23-13/h2-3,8-10H,4-7H2,1H3,(H2,17,19,22)
SMILES: CC1=CC(=O)N(C=N1)CCNC(=O)NC2=CC3=C(C=C2)OCCO3
Molecular Formula: C16H18N4O4
Molecular Weight: 330.34 g/mol

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea

CAS No.: 1421526-10-4

Cat. No.: VC11899689

Molecular Formula: C16H18N4O4

Molecular Weight: 330.34 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea - 1421526-10-4

Specification

CAS No. 1421526-10-4
Molecular Formula C16H18N4O4
Molecular Weight 330.34 g/mol
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]urea
Standard InChI InChI=1S/C16H18N4O4/c1-11-8-15(21)20(10-18-11)5-4-17-16(22)19-12-2-3-13-14(9-12)24-7-6-23-13/h2-3,8-10H,4-7H2,1H3,(H2,17,19,22)
Standard InChI Key DVNPGUUHOIOBFG-UHFFFAOYSA-N
SMILES CC1=CC(=O)N(C=N1)CCNC(=O)NC2=CC3=C(C=C2)OCCO3
Canonical SMILES CC1=CC(=O)N(C=N1)CCNC(=O)NC2=CC3=C(C=C2)OCCO3

Introduction

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea represents a complex organic molecule that integrates functional groups of medicinal interest. This compound is structurally characterized by its benzodioxin core linked to a urea moiety and a pyrimidinyl group. Such structural motifs are often associated with biological activity, particularly in pharmacological and biochemical research.

Structural Information

  • Molecular Formula: C15H18N4O4

  • Molecular Weight: Approximately 318.33 g/mol

  • Key Functional Groups:

    • Benzodioxin ring: A bicyclic ether structure contributing to the compound's stability and potential aromatic interactions.

    • Urea linkage: Known for its hydrogen bonding capabilities, enhancing molecular interactions.

    • Pyrimidinone: A heterocyclic group often associated with enzyme inhibition and bioactivity.

Synthesis Pathways

The synthesis of this compound likely involves:

  • Step 1: Formation of the benzodioxin core through condensation reactions involving catechol derivatives and aldehydes.

  • Step 2: Urea coupling using isocyanates or carbamoyl chlorides to introduce the urea functionality.

  • Step 3: Pyrimidinone attachment via alkylation or amidation reactions using pyrimidine derivatives.

Such multi-step syntheses require precise control over reaction conditions to ensure high yields and purity.

Biological Relevance

Compounds with similar structures have been investigated for their potential in:

  • Anticancer Activity:

    • Urea derivatives are known to exhibit antiproliferative effects by targeting kinases or enzymes essential for tumor growth .

    • The pyrimidinone group may enhance selectivity towards cancer cells by mimicking nucleobases.

  • Antiviral Properties:

    • Benzodioxin derivatives have been studied for their ability to inhibit viral replication through interaction with viral proteins .

  • Enzyme Inhibition:

    • The urea functional group can act as a hydrogen bond donor/acceptor, enabling inhibition of enzymes like proteases or kinases.

Research Findings

Studies on related compounds have revealed:

  • Structure-Activity Relationships (SAR):

    • Substituents on the benzodioxin ring significantly influence biological activity .

    • Modifications on the urea group alter binding affinities to target proteins .

  • Crystallographic Data:

    • Benzodioxin derivatives often adopt twisted-chair conformations in crystals, which may influence their interaction with biological targets .

Potential Applications

The compound's unique structure suggests applications in:

  • Drug Development:

    • As a lead compound for anticancer or antiviral therapies.

  • Biochemical Research:

    • As a probe molecule for studying enzyme mechanisms or receptor interactions.

Limitations and Future Directions

Though promising, challenges include:

  • Limited data on its pharmacokinetics and toxicity.

  • Need for further studies to validate its therapeutic potential through in vitro and in vivo experiments.

Future research should focus on optimizing synthesis routes, expanding biological testing, and exploring analogs for improved efficacy and safety profiles.

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